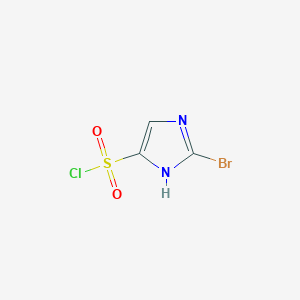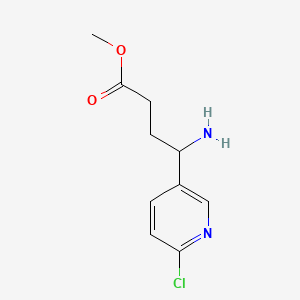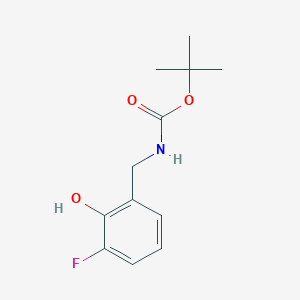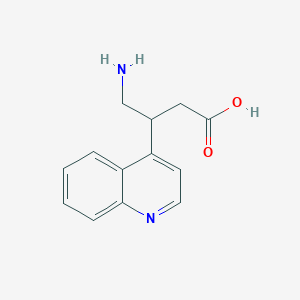
4-Amino-3-(quinolin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(quinolin-4-yl)butanoic acid is a compound that features a quinoline ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form the quinoline ring
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(quinolin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the butanoic acid moiety .
Scientific Research Applications
4-Amino-3-(quinolin-4-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes and pigments due to its quinoline structure.
Mechanism of Action
The mechanism of action of 4-Amino-3-(quinolin-4-yl)butanoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the amino group can form hydrogen bonds with enzymes, inhibiting their activity. These interactions can lead to the compound’s anti-cancer and anti-microbial effects .
Comparison with Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Quinolone: Known for its antibacterial properties.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4-Amino-3-(quinolin-4-yl)butanoic acid is unique due to its combination of a quinoline ring with an amino and butanoic acid group. This structure allows for diverse chemical reactivity and a broad range of applications in various fields .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-amino-3-quinolin-4-ylbutanoic acid |
InChI |
InChI=1S/C13H14N2O2/c14-8-9(7-13(16)17)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H,7-8,14H2,(H,16,17) |
InChI Key |
OLIDOQHVCVLOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


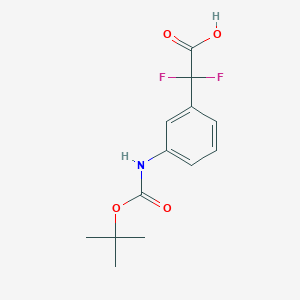
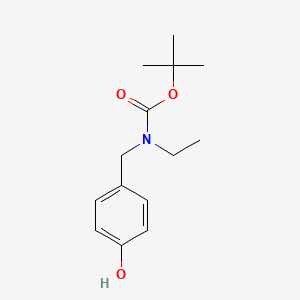
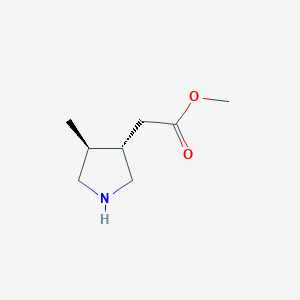
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)
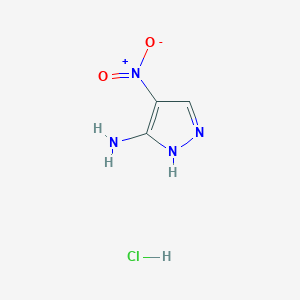

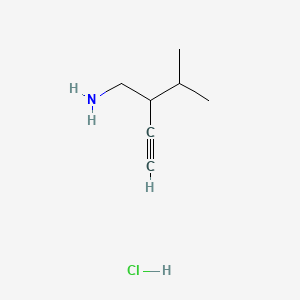
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)
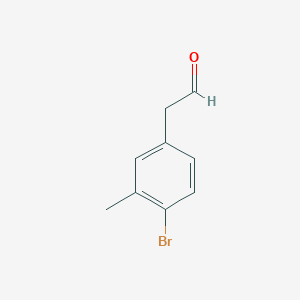
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
